methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774784
InChI: InChI=1S/C32H28FNO5/c1-37-31(35)30(17-22-15-16-23(18-29(22)33)38-19-21-9-3-2-4-10-21)34-32(36)39-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-16,18,28,30H,17,19-20H2,1H3,(H,34,36)
SMILES:
Molecular Formula: C32H28FNO5
Molecular Weight: 525.6 g/mol

methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

CAS No.:

Cat. No.: VC16774784

Molecular Formula: C32H28FNO5

Molecular Weight: 525.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate -

Specification

Molecular Formula C32H28FNO5
Molecular Weight 525.6 g/mol
IUPAC Name methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate
Standard InChI InChI=1S/C32H28FNO5/c1-37-31(35)30(17-22-15-16-23(18-29(22)33)38-19-21-9-3-2-4-10-21)34-32(36)39-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-16,18,28,30H,17,19-20H2,1H3,(H,34,36)
Standard InChI Key HTBNUMUVUBLDBQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Formula

Methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate possesses the molecular formula C₃₂H₂₈FNO₅ and a molecular weight of 525.6 g/mol. Its IUPAC name, methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate, reflects the arrangement of its functional groups:

  • A benzyloxy group (C₆H₅CH₂O-) attached to the para position of a fluorophenyl ring.

  • An Fmoc-protected amino group [(9H-fluoren-9-ylmethoxy)carbonylamino] at the α-position of the propanoate backbone.

  • A methyl ester (COOCH₃) at the carboxyl terminus.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₃₂H₂₈FNO₅
Molecular Weight525.6 g/mol
IUPAC NameMethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate
Canonical SMILESCOC(=O)C(CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChI KeyHTBNUMUVUBLDBQ-UHFFFAOYSA-N
PubChem CID134474649

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound involves multistep organic reactions to assemble its three primary components:

  • Fluorophenyl-Benzyloxy Core: Introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution, leveraging the electron-withdrawing fluorine atom to direct substituents to the ortho and para positions.

  • Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, a standard method in peptide chemistry to prevent unwanted side reactions during subsequent coupling steps.

  • Methyl Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.

Critical Reaction Steps

  • Step 1: Synthesis of 4-(benzyloxy)-2-fluorophenylpropanoic acid via coupling of benzyl bromide with 2-fluoro-4-hydroxyphenylpropanoic acid.

  • Step 2: Fmoc protection of the α-amino group using Fmoc-Cl and a base like diisopropylethylamine (DIPEA).

  • Step 3: Esterification with methanol to yield the methyl ester.

Applications in Peptide Synthesis

Role of the Fmoc Group

The Fmoc protecting group is pivotal in solid-phase peptide synthesis (SPPS). Unlike the older tert-butoxycarbonyl (Boc) strategy, Fmoc deprotection occurs under mild basic conditions (e.g., piperidine), preserving acid-sensitive side chains. This compound’s Fmoc group ensures precise control during the sequential assembly of peptide chains.

Comparative Advantages

  • Stability: Resistant to acidic conditions, enabling compatibility with Boc-based protocols.

  • Orthogonality: Removable independently of other protective groups, facilitating complex peptide architectures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key NMR signals include:

  • ¹H NMR:

    • Aromatic protons (δ 6.8–7.8 ppm) from the fluorenyl and benzyloxy groups.

    • Fluorophenyl protons (δ 6.5–7.2 ppm) split due to coupling with fluorine.

    • Methyl ester singlet (δ 3.6–3.8 ppm).

  • ¹³C NMR:

    • Carbonyl carbons (δ 165–175 ppm) from the ester and carbamate groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 526.6 [M+H]⁺, consistent with the molecular weight of 525.6 g/mol.

Future Directions

Ongoing research aims to optimize the compound’s synthesis for industrial-scale peptide production and explore its utility in synthesizing fluorinated bioactive molecules, such as kinase inhibitors or GPCR agonists.

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